Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate is an organic compound that belongs to the class of piperidinecarboxylic acids. This compound features a piperidine ring substituted with an ethyl ester group and a 4-methylpyrimidin-2-yl group. It is primarily used in pharmaceutical research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate typically involves the reaction of 4-methylpyrimidine with piperidine-4-carboxylic acid, followed by esterification with ethanol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to alcohol derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of nitric oxide synthase, thereby reducing the production of nitric oxide, a key mediator of inflammation .
Comparison with Similar Compounds
Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate can be compared with other piperidinecarboxylic acid derivatives:
Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate: Similar structure but with a pyrazine ring instead of a pyrimidine ring.
Ethyl 1-methylpiperidine-4-carboxylate: Lacks the pyrimidine ring, making it less complex.
1-(1-Methyl-4-piperidinyl)piperazine: Contains a piperazine ring, offering different pharmacological properties
Properties
IUPAC Name |
ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-3-18-12(17)11-5-8-16(9-6-11)13-14-7-4-10(2)15-13/h4,7,11H,3,5-6,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQTVFIZCAZCDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=CC(=N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716865 |
Source
|
Record name | Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1273680-69-5 |
Source
|
Record name | Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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